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Disclaimer: As of late 2025, dedicated clinical trials evaluating ociperlimab in a formal
neoadjuvant setting (pre-operative therapy for resectable tumors) have not been widely
reported in the public domain. The following application notes and protocols are constructed
based on the known mechanism of action of ociperlimab, data from studies in other clinical
settings (e.g., locally advanced or metastatic disease), and established principles of
neoadjuvant trial design. This document is intended for informational and research planning

purposes.

Introduction

Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets
the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT).[1][2] TIGIT is an
iImmune checkpoint receptor expressed on various immune cells, including activated T cells
and Natural Killer (NK) cells.[1] Its ligands, such as CD155 (PVR), are often upregulated on
tumor cells. The binding of TIGIT to its ligands results in an inhibitory signal that suppresses the
anti-tumor immune response.

Ociperlimab is designed to block this interaction, thereby preventing T-cell exhaustion and
enhancing the anti-tumor activity of the immune system.[1][2] It is often investigated in
combination with PD-1 inhibitors like tislelizumab, as the TIGIT and PD-1 pathways are non-
redundant inhibitory mechanisms. Preclinical studies suggest that dual blockade of TIGIT and
PD-1 can lead to a synergistic anti-tumor effect.[3]
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The neoadjuvant application of immunotherapies like ociperlimab is of great interest. The goal
of neoadjuvant therapy is to reduce tumor size prior to surgery, assess treatment sensitivity in
vivo, and potentially eradicate micrometastatic disease, which could improve long-term
outcomes such as disease-free and overall survival. A key endpoint in neoadjuvant trials is the
pathologic complete response (pCR), which has been shown to be a strong surrogate marker
for improved survival in several solid tumors.[4][5][6]

While no dedicated neoadjuvant trials for ociperlimab are available, data from studies in
advanced cancers provide a basis for designing such trials. For instance, in a study of
advanced biliary tract cancer, a combination of ociperlimab, tislelizumab, and chemotherapy
led to sufficient tumor regression in a small subset of patients (7.3%) to allow for curative
surgical resection, highlighting the potential cytoreductive activity of this regimen.[7]

Signaling Pathway and Mechanism of Action

Ociperlimab functions by blocking the TIGIT immune checkpoint. On T cells and NK cells,
TIGIT competes with the co-stimulatory receptor CD226 for binding to the ligand CD155, which
Is expressed on tumor cells and antigen-presenting cells. TIGIT has a higher affinity for CD155
than CD226. When TIGIT binds to CD155, it initiates an inhibitory signal that dampens the anti-
tumor immune response. Ociperlimab, by binding to TIGIT, prevents this interaction, allowing
for the co-stimulatory receptor CD226 to bind to CD155, leading to T-cell and NK-cell
activation. This mechanism is often synergistic with PD-1 blockade, as PD-1 represents a
separate, parallel inhibitory checkpoint.
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Caption: TIGIT and PD-1 inhibitory pathways and the action of Ociperlimab and Tislelizumab.

Hypothetical Neoadjuvant Trial Protocol

The following protocol is a hypothetical design for a Phase Il study of ociperlimab in the
neoadjuvant setting for resectable Non-Small Cell Lung Cancer (NSCLC).

Title: A Phase Il, Randomized Study of Neoadjuvant Ociperlimab and Tislelizumab with
Platinum-Doublet Chemotherapy versus Platinum-Doublet Chemotherapy alone in Patients
with Resectable Stage IlI-1lIA Non-Small Cell Lung Cancer.

1. Objectives:

o Primary Objective: To evaluate the efficacy of neoadjuvant ociperlimab and tislelizumab plus
chemotherapy in terms of pathologic complete response (pCR) rate.

e Secondary Objectives:

o To assess the major pathological response (MPR) rate.
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[e]

To evaluate the objective response rate (ORR) by RECIST v1.1.

o

To assess event-free survival (EFS) and overall survival (OS).

[¢]

To evaluate the safety and tolerability of the combination.

[¢]

To explore biomarkers of response and resistance.

2. Patient Selection Criteria (Key Inclusion/Exclusion):

e Inclusion:

[¢]

Histologically confirmed, resectable Stage 1I-1IIANSCLC.

[e]

Measurable disease as per RECIST v1.1.

[e]

ECOG performance status of 0 or 1.

o

Adequate organ function.

e Exclusion:

[¢]

Known EGFR sensitizing mutations or ALK/ROS1 rearrangements.

[e]

Prior systemic therapy for NSCLC.

o

Active autoimmune disease requiring systemic treatment.

[¢]

Prior therapy with anti-PD-1, anti-PD-L1, or anti-TIGIT agents.

3. Study Design and Treatment:

This would be a randomized, open-label, multicenter study. Eligible patients would be
randomized 1:1 to one of two treatment arms.
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Parameter Arm A (Experimental) Arm B (Control)
Ociperlimab + Tislelizumab + )
_ Platinum-Doublet
Treatment Platinum-Doublet
Chemotherapy
Chemotherapy
o 900 mg Intravenous (IV) every
Ociperlimab Dose N/A
3 weeks (Q3W)
S 200 mg IV every 3 weeks
Tislelizumab Dose N/A

(Q3w)

Standard platinum-doublet

regimen (e.g., Standard platinum-doublet
Chemotherapy ] ] ] )
Cisplatin/Carboplatin + regimen
Pemetrexed/Gemcitabine)
Cycles 4 cycles 4 cycles

Post-Neoadjuvant

Surgical Resection (within 3-6

weeks of last treatment)

Surgical Resection (within 3-6

weeks of last treatment)

Adjuvant Therapy

At investigator's discretion
(potential for adjuvant

ociperlimab + tislelizumab)

At investigator's discretion

(standard of care)

Dosing is based on regimens used in other ociperlimab trials, such as AdvanTIG-204 and

AdvanTIG-105.[8][9][10]

4. Schedule of Assessments:
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X
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Stagin Every 6
ging X X Yy
(CT/PET-CT) months
] (Optional on- X (Resected
Tumor Biopsy X ]
treatment) specimen)
Day 1 of each o
ECOG Status X At each visit
cycle
Vitals &
) Day 1 of each o
Physical X At each visit
cycle
Exam
Day 1 of each o
Safety Labs X At each visit
cycle
Tumor Every 2
Assessment X cycles (6 X
(RECIST 1.1) weeks)
Patholo
| ay X
Review

5. Efficacy and Safety Endpoints:

lymph node specimens (ypTO/is ypNO).

graded according to NCI CTCAE v5.0.

pCR: Defined as the absence of any residual invasive cancer cells in the resected lung and

MPR: Defined as <10% residual viable tumor cells in the resected specimen.

Safety: Monitored by recording all adverse events (AEs) and serious adverse events (SAES),
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Experimental Workflow Diagram

The logical flow of the hypothetical neoadjuvant trial from patient screening to long-term follow-
up is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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